2-Methoxy-3-(naphthalen-2-YL)benzoic acid CAS number
2-Methoxy-3-(naphthalen-2-YL)benzoic acid CAS number
An In-depth Technical Guide to 2-Methoxy-3-(naphthalen-2-yl)benzoic Acid
Introduction
This guide provides a comprehensive technical overview of 2-Methoxy-3-(naphthalen-2-yl)benzoic acid, a complex aromatic carboxylic acid. As of the writing of this document, a specific CAS (Chemical Abstracts Service) number for this precise molecule is not readily found in public databases, suggesting its status as a novel or less-documented chemical entity. For researchers interested in this structural class, several closely related analogues are documented and commercially available, providing a valuable context for synthesis and application studies.
Key related compounds include:
-
2-Methoxy-3-(naphthalen-1-yl)benzoic acid: CAS Number 1261978-74-8[1]
-
3-(Naphthalen-2-yl)benzoic acid: CAS Number 168618-46-0[2]
The structure of 2-Methoxy-3-(naphthalen-2-yl)benzoic acid incorporates three key functional groups: a benzoic acid moiety, a methoxy group ortho to the carboxyl, and a naphthalene ring at the meta position. This unique arrangement of a bulky, lipophilic naphthalene group adjacent to a methoxy-substituted benzoic acid core presents an intriguing scaffold for investigation in medicinal chemistry and materials science. The naphthalene scaffold is a versatile building block in drug discovery, known for its presence in a wide array of therapeutic agents.[3]
Predicted Physicochemical Properties
Given the novelty of this compound, experimental data is scarce. The following table summarizes its predicted physicochemical properties based on its chemical structure. These values are computationally derived and should be used as a guideline for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₈H₁₄O₃ |
| Molecular Weight | 278.31 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water. |
| pKa (acidic) | ~4.0 (estimated for the carboxylic acid) |
| LogP | ~4.5 (estimated) |
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
From a synthetic chemistry perspective, the most logical and efficient approach to constructing the C-C bond between the benzoic acid and naphthalene rings is a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is an ideal choice due to its high functional group tolerance and generally high yields.
The proposed pathway involves the coupling of 3-bromo-2-methoxybenzoic acid with naphthalene-2-boronic acid. The ester form of the benzoic acid is often used to prevent potential side reactions involving the acidic proton, followed by a final hydrolysis step.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3-bromo-2-methoxybenzoate (1.0 eq), Naphthalene-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Coupling Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.
-
Purification of Intermediate: Purify the crude ester (Methyl 2-methoxy-3-(naphthalen-2-yl)benzoate) using flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 2 M NaOH). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Isolation of Final Product: Cool the reaction mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water. Acidify the solution to a pH of ~2 using dilute hydrochloric acid, which will precipitate the final product.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Potential Applications in Drug Discovery
The fusion of naphthalene and benzoic acid motifs creates a scaffold with significant potential in medicinal chemistry. Naphthalene-containing compounds are associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This suggests that 2-Methoxy-3-(naphthalen-2-yl)benzoic acid could be a valuable starting point for developing novel therapeutics.
For instance, substituted naphthalene-based benzoic acids have been investigated as potent and selective EP4 antagonists for conditions like arthritis pain. The core directive for a research program could be to screen this compound against a panel of receptors and enzymes involved in inflammatory or proliferative diseases.
Analytical Characterization and Quality Control
For any newly synthesized compound, rigorous analytical characterization is paramount to confirm its identity, purity, and structure. A combination of chromatographic and spectroscopic techniques should be employed.
| Analytical Method | Principle & Purpose | Key Parameters & Expected Results |
| HPLC-UV | Separates the compound from impurities based on polarity. Quantifies purity by peak area. | Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid. Detection: UV at ~254 nm. Result: A major peak corresponding to the product with purity >95%. |
| LC-MS | Couples HPLC separation with mass spectrometry to confirm molecular weight. | Ionization: Electrospray Ionization (ESI) in negative mode. Result: Detection of the [M-H]⁻ ion at an m/z corresponding to the calculated molecular weight (277.08). |
| ¹H NMR | Provides detailed information on the proton environment and confirms the molecular structure. | Solvent: DMSO-d₆ or CDCl₃. Expected Signals: A singlet for the methoxy group (~3.8-4.0 ppm), multiple signals in the aromatic region (7.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. | Solvent: DMSO-d₆ or CDCl₃. Expected Signals: A signal for the methoxy carbon (~55-60 ppm), a carbonyl carbon signal (~165-170 ppm), and numerous signals in the aromatic region (110-150 ppm). |
| FT-IR | Identifies the presence of key functional groups. | Sample: KBr pellet or ATR. Expected Bands: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
The choice of analytical technique is critical; for routine purity checks, HPLC-UV is robust and cost-effective, while for structural confirmation, NMR and high-resolution mass spectrometry are indispensable.[6][7] Derivatization may sometimes be necessary for analysis, especially in complex matrices or for GC-MS analysis.[8][9]
References
-
PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]
-
ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]
-
Axel. 3-(Naphthalen-2-yl)benzoic acid 500mg. [Link]
-
OSTI.GOV. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]
-
Wiley Online Library. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
PMC. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. [Link]
-
PubChem. 3-Naphthalen-2-ylsulfonylazanidylbenzoate. [Link]
-
Biology LibreTexts. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. [Link]
-
Endotherm. 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester. [Link]
-
PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
-
ResearchGate. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. [Link]
-
NIST. Benzoic acid, 2-methoxy-. [Link]
-
International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]
-
MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]
-
International Journal of ChemTech Research. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. [Link]
-
ResearchGate. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
-
PubChem. 2-(Naphthalen-1-Ylmethoxy)benzoic Acid. [Link]
-
Rasayan Journal of Chemistry. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. [Link]
- Google Patents. Process for preparing 2-benzoylbenzoic acids.
Sources
- 1. 2-Methoxy-3-(naphthalen-1-yl)benzoic acid | 1261978-74-8 [sigmaaldrich.com]
- 2. 3-(naphthalen-2-yl)benzoic acid | 168618-46-0 [sigmaaldrich.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
Figure 1: Chemical Structure of 2-Methoxy-3-(naphthalen-2-YL)benzoic acid